molecular formula C12H18 B13946035 4,4-Diethyl-2,5-octadiyne CAS No. 61227-87-0

4,4-Diethyl-2,5-octadiyne

Cat. No.: B13946035
CAS No.: 61227-87-0
M. Wt: 162.27 g/mol
InChI Key: QRKLQOICBQCZMS-UHFFFAOYSA-N
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Description

4,4-Diethyl-2,5-octadiyne is an organic compound with the molecular formula C12H18. It is characterized by the presence of two triple bonds and two ethyl groups attached to the fourth carbon atom in the octadiyne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-2,5-octadiyne typically involves the coupling of appropriate alkynes. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethyl-2,5-octadiyne can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Diethyl-2,5-octadiyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethyl-2,5-octadiyne depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its triple bonds and ethyl groups, facilitating various chemical transformations. The pathways involved can include catalytic cycles, radical intermediates, and concerted mechanisms .

Comparison with Similar Compounds

Uniqueness: 4,4-Diethyl-2,5-octadiyne is unique due to the presence of ethyl groups at the fourth carbon, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

61227-87-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

4,4-diethylocta-2,5-diyne

InChI

InChI=1S/C12H18/c1-5-9-11-12(7-3,8-4)10-6-2/h5,7-8H2,1-4H3

InChI Key

QRKLQOICBQCZMS-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CC)(CC)C#CC

Origin of Product

United States

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